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Disclaimer: Specific experimental data for N-dodecanoyl-1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (N-dodecanoyl-DOPE) is not readily available in publicly accessible

literature. This guide provides a technical overview of its core physical properties based on the

well-characterized parent lipid, DOPE, and analogous N-acyl-phosphatidylethanolamines. The

experimental protocols provided are standard methods for the characterization of such novel

lipids.

Introduction
N-dodecanoyl-DOPE is a synthetic phospholipid derived from 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE), a ubiquitous component of biological membranes. It is

functionalized with a 12-carbon dodecanoyl (lauroyl) chain attached via an amide linkage to the

primary amine of the ethanolamine headgroup. This modification significantly increases the

molecule's hydrophobicity and alters its headgroup interactions, which in turn influences its

self-assembly behavior and thermal properties. Such N-acylated phospholipids are of interest

in drug delivery for the formation of stable liposomal carriers and in cell biology as analogs of

endogenous signaling lipids.

Core Physical Properties
The addition of a dodecanoyl chain to the DOPE headgroup is expected to modulate its

physical characteristics. The following table summarizes the known properties of the parent
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DOPE lipid and the inferred properties for N-dodecanoyl-DOPE.
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Property

1,2-dioleoyl-sn-
glycero-3-
phosphoethanolam
ine (DOPE)

N-dodecanoyl-
DOPE
(Inferred/Calculate
d)

Basis for Inference

Molecular Formula C₄₁H₇₈NO₈P[1] C₅₃H₁₀₀NO₉P
Addition of C₁₂H₂₃O to

the headgroup.

Molecular Weight 744.03 g/mol [1][2] ~926.37 g/mol

Calculated by adding

the mass of the

dodecanoyl group to

the DOPE molecule.

Melting Point (Tm) -16°C[3]
Expected to be altered

from parent DOPE.

N-acylation of the

headgroup can disrupt

or alter the packing of

the lipid tails, affecting

the energy required

for the gel-to-liquid

crystalline phase

transition.

Phase Transition (Th)

10°C (Lamellar to

Inverted Hexagonal,

HII)[3]

Expected to be

altered.

The bulky acyl chain

on the headgroup will

change the effective

molecular shape,

which is a critical

determinant of the

lamellar-to-hexagonal

phase transition.

Solubility

Soluble in chloroform

(~3.3 mg/mL) and

ethanol (~40 mg/mL);

sparingly soluble in

aqueous solutions.[2]

[4]

Expected to have very

low aqueous solubility;

soluble in organic

solvents like

chloroform.

The addition of a 12-

carbon acyl chain

significantly increases

the lipid's

hydrophobicity.

Critical Micelle Conc.

(CMC)

Not applicable; forms

bilayers.

Not typically

applicable; expected

As a double-chain

phospholipid, self-
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to form bilayers

(liposomes) in

aqueous dispersion.

assembly into lamellar

bilayer structures is

strongly favored over

micelle formation.

Experimental Protocols
Characterization of a novel lipid such as N-dodecanoyl-DOPE involves a series of biophysical

techniques to determine its thermal properties, self-assembly behavior, and stability.

DSC measures the heat flow associated with thermal transitions in a material as a function of

temperature. It is the gold-standard for determining the melting temperature (Tm) of a lipid

bilayer.[5][6][7]

Methodology:

Liposome Preparation: Hydrate a thin film of N-dodecanoyl-DOPE in a suitable buffer (e.g.,

10 mM phosphate buffer with 0.13 M NaCl, pH 7.4) to a final lipid concentration of 1-5

mg/mL. The hydration should be performed above the expected Tm. For homogenous

vesicle preparation, the resulting multilamellar vesicle (MLV) suspension can be extruded

through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar

vesicles (LUVs).[8]

Sample Preparation for DSC: Accurately pipette a known volume of the liposome dispersion

into a DSC sample pan. The reference pan should be filled with an identical volume of the

corresponding buffer.[8]

DSC Analysis: Place the sample and reference pans into the calorimeter. Equilibrate the

system at a temperature well below the expected transition.

Thermal Scan: Scan the temperature at a controlled rate (e.g., 0.5-1.0°C/min) over a range

that brackets the expected transition (e.g., from -30°C to 40°C).[8]

Data Analysis: The phase transition is observed as an endothermic peak in the heat flow

versus temperature plot. The temperature at the peak maximum is taken as the Tm.
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DLS, also known as Photon Correlation Spectroscopy, is used to determine the size distribution

profile of small particles in suspension, such as liposomes.[9]

Methodology:

Sample Preparation: Prepare liposomes as described for DSC. Dilute the liposome

suspension with filtered buffer to a suitable concentration (typically 0.1-1.0 mg/mL) to avoid

multiple scattering effects.[10]

Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the

measurement parameters, including solvent viscosity and refractive index, and measurement

temperature (e.g., 25°C).

Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in

the instrument's sample holder and allow it to equilibrate thermally.

Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.

The instrument measures the fluctuations in scattered light intensity caused by the Brownian

motion of the vesicles.

Data Analysis: The software uses a correlation function to analyze the intensity fluctuations

and calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI), which

indicates the broadness of the size distribution.[11]

While N-dodecanoyl-DOPE is expected to form bilayers, this method is standard for assessing

the concentration at which any amphiphile begins to form aggregates. The fluorescence of

pyrene is highly sensitive to the polarity of its microenvironment.[12]

Methodology:

Stock Solutions: Prepare a stock solution of the lipid in a suitable organic solvent (e.g.,

chloroform/methanol). Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

Sample Series Preparation: Prepare a series of vials with varying concentrations of the lipid

in an aqueous buffer. This can be done by evaporating the solvent from aliquots of the lipid

stock solution to form a thin film in each vial, followed by hydration with buffer.
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Pyrene Addition: Add a small aliquot of the pyrene stock solution to each lipid dispersion to

achieve a final pyrene concentration in the micromolar range (e.g., 0.5 µM).[13] The final

ethanol concentration should be kept low (<1%) to avoid affecting aggregation.

Fluorescence Measurement: Excite the samples at approximately 334 nm and record the

emission spectra (e.g., from 350 to 450 nm).[14]

Data Analysis: Extract the fluorescence intensities of the first (~372 nm, I₁) and third (~383

nm, I₃) vibronic peaks. Plot the ratio of intensities (I₁/I₃ or I₃/I₁) against the logarithm of the

lipid concentration. A sharp change in the slope of this plot indicates the onset of aggregate

formation, and the corresponding concentration is the CMC.[14][15]

Visualizations: Workflows and Pathways
The following diagram outlines the typical workflow for the synthesis and physical

characterization of a novel lipid like N-dodecanoyl-DOPE.
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Caption: Experimental workflow for novel lipid characterization.

N-dodecanoyl-DOPE is a synthetic analog of endogenous N-acyl PEs (NAPEs). In biological

systems, NAPEs are precursors to N-acylethanolamines (NAEs), a class of lipid signaling

molecules.[16][17][18] The general pathway is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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